molecular formula C7H6N2O5 B13911775 Methyl 3-hydroxy-2-nitroisonicotinate

Methyl 3-hydroxy-2-nitroisonicotinate

Cat. No.: B13911775
M. Wt: 198.13 g/mol
InChI Key: NUWHSPQTNQDAPT-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-2-nitroisonicotinate is a substituted isonicotinic acid derivative characterized by a hydroxy (-OH) group at position 3 and a nitro (-NO₂) group at position 2 on the pyridine ring.

Properties

Molecular Formula

C7H6N2O5

Molecular Weight

198.13 g/mol

IUPAC Name

methyl 3-hydroxy-2-nitropyridine-4-carboxylate

InChI

InChI=1S/C7H6N2O5/c1-14-7(11)4-2-3-8-6(5(4)10)9(12)13/h2-3,10H,1H3

InChI Key

NUWHSPQTNQDAPT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=NC=C1)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Esterification of 3-hydroxy-2-nitroisonicotinic acid

A common initial step involves the conversion of 3-hydroxy-2-nitroisonicotinic acid to its methyl ester derivative. This is typically achieved by treating the acid with methanol in the presence of an acid catalyst such as thionyl chloride or hydrogen chloride gas.

Method Reagents and Conditions Yield Notes
Thionyl chloride in methanol SOCl2 (0.6 mL) added dropwise to anhydrous MeOH (10 mL) at 0°C, stirred 0.5 h; then 3-hydroxy-2-nitrobenzoic acid (0.6 g, 3.2 mmol) added; reflux 4 h 100% Reaction completion confirmed by TLC; product isolated as brown solid after concentration under vacuum
Thionyl chloride in methanol (scaled) SOCl2 (6.4 mL, 0.088 mol) added to methanol (15 mL) at 0°C, stirred 15 min; 3-hydroxy-2-nitrobenzoic acid (4 g, 0.022 mol) added; stirred at room temperature 72 h >90% (approx. 4.5 g isolated) Product purified by extraction and recrystallization from dichloromethane/hexane
Hydrogen chloride gas in methanol 3-hydroxy-2-nitrobenzoic acid (5 g, 27.32 mM) dissolved in anhydrous methanol (200 mL); saturated with HCl gas; refluxed 20 h High yield (99% reported for related compounds) Product isolated by aqueous workup with sodium bicarbonate and extraction

These esterification methods are straightforward and yield high purity this compound suitable for further transformations.

Nitration of 3-hydroxypyridine derivatives

Nitration of 3-hydroxypyridine to obtain 3-hydroxy-2-nitropyridine, a close analog, provides insight into nitration strategies applicable to isonicotinic acid derivatives.

Method Reagents and Conditions Yield Notes
Nitration using KNO3 and concentrated sulfuric acid 3-hydroxypyridine dissolved in concentrated H2SO4; anhydrous KNO3 added slowly in batches; heated at 40°C for 2 h; mixture poured into water; pH adjusted to 4.5-7.5 with NaHCO3; filtered and dried High yield, optimized at pH 6.5 Use of anhydrous KNO3 replaces traditional HNO3/H2SO4 nitration mixture, reducing acid mist and side reactions; environmentally safer and higher purity product

This method highlights the advantage of using solid nitrate salts for controlled nitration, which can be adapted for the synthesis of this compound by nitrating the appropriate pyridine ester or acid.

Diazotization and hydrolysis for related compounds

For related isonicotinic acid derivatives, diazotization of amino precursors followed by hydrolysis has been employed to introduce hydroxy groups at specific positions.

Method Reagents and Conditions Yield Notes
Diazotization hydrolysis of 2-amino-5-bromoisonicotinic acid methyl ester 2-amino-5-bromoisonicotinic acid methyl ester reacted with sodium nitrite in dilute sulfuric acid at 0-40°C for 1-5 h; pH adjusted; extracted and purified 91% Provides methyl 5-bromo-2-hydroxyisonicotinate; methodology relevant for positional hydroxy substitution

Summary Table of Preparation Methods

Step Starting Material Reagents Conditions Yield Remarks
Esterification 3-hydroxy-2-nitroisonicotinic acid SOCl2 in MeOH or HCl gas in MeOH 0-25°C to reflux, 0.5-72 h 90-100% High purity methyl ester obtained; multiple protocols available
Nitration 3-hydroxypyridine or analogs Anhydrous KNO3 + H2SO4 40°C, 2 h; pH adjustment High (optimal pH 6.5) Controlled nitration with minimized side products and environmental impact
Reduction (for derivatives) Methyl 3-hydroxy-2-nitrobenzoate Iron powder in AcOH/EtOH Reflux, 2 h 95% Converts nitro group to amino, enabling further derivatization
Diazotization hydrolysis (related) 2-amino-5-bromoisonicotinic acid methyl ester NaNO2 in dilute H2SO4 0-40°C, 1-5 h 91% Useful for hydroxy substitution via diazonium intermediate

Research Findings and Perspectives

  • The use of thionyl chloride in methanol is a classical and efficient method for esterification of hydroxy-nitrobenzoic acids, yielding methyl esters quantitatively under mild conditions.
  • The innovative nitration method employing anhydrous potassium nitrate with concentrated sulfuric acid offers a safer and environmentally friendlier alternative to traditional mixed acid nitration, with improved yields and reduced side reactions.
  • Reduction of the nitro group using iron powder in acidic ethanol demonstrates the compound’s versatility as a synthetic intermediate, allowing access to amino derivatives important in pharmaceutical synthesis.
  • Diazotization and hydrolysis techniques for related isonicotinic acid derivatives provide a route to hydroxy-substituted pyridine esters, which may be adapted for this compound analogs.

Scientific Research Applications

Methyl 3-hydroxy-2-nitroisonicotinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving nitro and hydroxyl groups.

    Industry: Used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-2-nitroisonicotinate involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. These interactions can affect various biochemical pathways, including enzyme activity and signal transduction.

Comparison with Similar Compounds

Structural Analog Overview

Key structural analogs include methyl isonicotinate derivatives with varying substituents at positions 2 and 3. These analogs differ in functional groups, which influence their reactivity, stability, and applications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Methyl IsoNicotinate Derivatives
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Methyl 3-hydroxy-2-nitroisonicotinate -OH (3), -NO₂ (2) C₈H₆N₂O₅* 210.15* High polarity, potential drug intermediate (hypothesized)
Methyl 3-amino-2-methoxyisonicotinate -NH₂ (3), -OCH₃ (2) C₈H₁₀N₂O₃ 194.18 Medical intermediate; stable under refrigeration
Methyl 3-amino-2-chloroisonicotinate -NH₂ (3), -Cl (2) C₇H₇ClN₂O₂ 198.60 Halogenated analog; used in custom synthesis
Methyl 6-amino-2-chloro-3-iodoisonicotinate -NH₂ (6), -Cl (2), -I (3) C₇H₅ClIN₂O₂ 312.49 Heavy halogen substituents; enhances halogen bonding
Methyl 3-amino-2,6-dichloroisonicotinate -NH₂ (3), -Cl (2,6) C₇H₆Cl₂N₂O₂ 233.04 High halogen content; impacts solubility

*Calculated based on analogous structures.

Electronic and Reactivity Differences

  • Nitro vs. Amino Groups: The nitro group in this compound is strongly electron-withdrawing, which may increase the compound’s acidity at the hydroxy position compared to amino-substituted analogs (e.g., Methyl 3-amino-2-methoxyisonicotinate). This could enhance its solubility in basic media .
  • Halogen vs. Methoxy Substituents: Chloro or iodo groups (e.g., in Methyl 6-amino-2-chloro-3-iodoisonicotinate) introduce steric bulk and reduce solubility in polar solvents, whereas methoxy groups improve stability through resonance effects .

Physicochemical Properties

Table 2: Hypothetical Physical Properties (Extrapolated from Analogs)
Property This compound Methyl 3-amino-2-methoxyisonicotinate
Boiling Point ~300°C (decomposes) 290°C (stable)
Solubility in Water Low (polar aprotic solvents preferred) Moderate (soluble in DMSO)
Acidity (pKa) ~4.5 (hydroxy group) ~8.2 (amino group)

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